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molecular formula C7H4BrNO B1282162 2-Bromo-4-hydroxybenzonitrile CAS No. 82380-17-4

2-Bromo-4-hydroxybenzonitrile

Cat. No. B1282162
M. Wt: 198.02 g/mol
InChI Key: CGPTZCZFFUYDCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193704B2

Procedure details

To a solution of 2-bromo-4-fluoro-benzonitrile (2000 mg, 9.9995 mmol) in DMF (20 mL), potassium trimethylsilanolate (2565.7 mg, 19.999 mmol) was added portionwise and the reaction mixture stirred at room temperature for 1 h. The mixture was diluted with ethyl acetate (100 ml), washed with an aqueous saturated solution of ammonium chloride (100 ml) and brine (3×100 ml), dried over sodium sulphate and concentrated under vacuum to give the title compound (2000 mg) which was used in the next step without purification.
Quantity
2000 mg
Type
reactant
Reaction Step One
Name
potassium trimethylsilanolate
Quantity
2565.7 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[C:8](F)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].C[Si](C)(C)[O-:13].[K+]>CN(C=O)C.C(OCC)(=O)C>[Br:1][C:2]1[CH:9]=[C:8]([OH:13])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5] |f:1.2|

Inputs

Step One
Name
Quantity
2000 mg
Type
reactant
Smiles
BrC1=C(C#N)C=CC(=C1)F
Name
potassium trimethylsilanolate
Quantity
2565.7 mg
Type
reactant
Smiles
C[Si]([O-])(C)C.[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with an aqueous saturated solution of ammonium chloride (100 ml) and brine (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C#N)C=CC(=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2000 mg
YIELD: CALCULATEDPERCENTYIELD 101%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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